
D-甘露糖-1-13C
描述
D-Mannose-1-13C is a carbohydrate that plays a crucial role in the glycosylation of molecules in various cellular processes . It is involved in N and O glycosylation of bovine whey protein products, which are used in infant formulas .
Molecular Structure Analysis
The empirical formula of D-Mannose-1-13C is 13CC5H12O6 . Its molecular weight is 181.15 . The structure can be represented by the SMILES string: OC[C@H]1O13CHC@@HC@@H[C@@H]1O .科学研究应用
稳定同位素标记
D-甘露糖-1-13C 用于稳定同位素标记,它使研究人员能够以安全的方式研究体内代谢途径 . 这是一个代谢研究中至关重要的工具,因为它可以追踪碳在代谢途径中的流动。
环境污染物标准
This compound 用作环境污染物标准,用于检测空气、水、土壤、沉积物和食品中的污染物 . 这有助于监测和控制环境污染。
临床诊断
在临床诊断领域,this compound 可用作各种诊断测试中的示踪剂 . 这有助于检测和诊断各种疾病。
泌尿道感染 (UTI) 预防
This compound 已被研究其在预防复发性泌尿道感染 (UTI) 中的潜力 . <a data-citationid="9eb071d1-0107-731e-dd68-ca6fbcee04a7
作用机制
Target of Action
D-Mannose-1-13C is a labeled form of D-Mannose, a type of sugar that plays a crucial role in human metabolism, particularly in the glycosylation process of specific proteins . It is primarily targeted by glucose transporters (GLUT) for facilitated diffusion into mammalian cells .
Mode of Action
Once inside the cell, D-Mannose-1-13C interacts with its targets, primarily the glucose transporters, and undergoes phosphorylation by hexokinase . This interaction results in changes in the cellular metabolic processes, particularly influencing the glycosylation of specific proteins .
Biochemical Pathways
The primary biochemical pathway affected by D-Mannose-1-13C is the glycosylation process of proteins. Glycosylation is a critical post-translational modification of proteins that influences their structure, stability, and function . D-Mannose-1-13C, as part of this process, can affect the structure and function of glycosylated proteins, leading to downstream effects on various cellular processes .
Result of Action
The primary result of D-Mannose-1-13C’s action is its influence on the glycosylation of specific proteins. By affecting this process, D-Mannose-1-13C can alter the structure and function of these proteins, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of D-Mannose-1-13C can be influenced by various environmental factors. For instance, the presence of other sugars or compounds in the cellular environment could potentially compete with D-Mannose-1-13C for transport into cells, affecting its action . .
生化分析
Biochemical Properties
D-Mannose-1-13C is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in their function. For instance, it is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .
Cellular Effects
D-Mannose-1-13C influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections .
Molecular Mechanism
At the molecular level, D-Mannose-1-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Mannose-1-13C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Mannose-1-13C vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
D-Mannose-1-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
D-Mannose-1-13C is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of D-Mannose-1-13C and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
| { "Design of the Synthesis Pathway": "The synthesis of D-Mannose-1-13C can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to D-Mannose-1-13C.", "Starting Materials": [ "13C-labeled glucose", "D-glucose", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Methanesulfonic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Convert 13C-labeled glucose to 13C-labeled D-glucose through a series of enzymatic reactions.", "2. React D-glucose with sodium borohydride in the presence of methanol to yield D-glucitol.", "3. React D-glucitol with acetic anhydride in the presence of acetic acid to yield di-O-acetyl-D-glucitol.", "4. React di-O-acetyl-D-glucitol with methanesulfonic acid to yield 1,2,3,4,6-penta-O-acetyl-D-mannose.", "5. React 1,2,3,4,6-penta-O-acetyl-D-mannose with sodium hydroxide in the presence of water to yield D-Mannose-1-13C." ] } | |
CAS 编号 |
70849-31-9 |
分子式 |
C6H12O6 |
分子量 |
181.15 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1 |
InChI 键 |
GZCGUPFRVQAUEE-CCCNNFAYSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





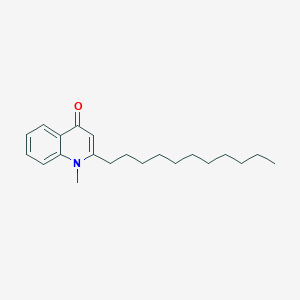
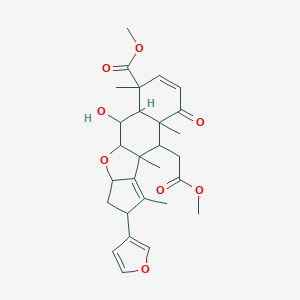
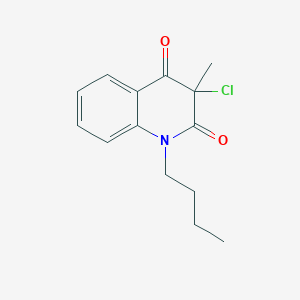
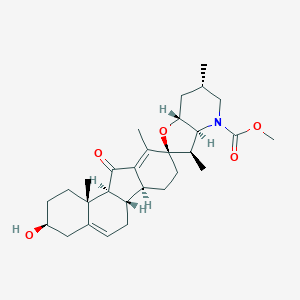
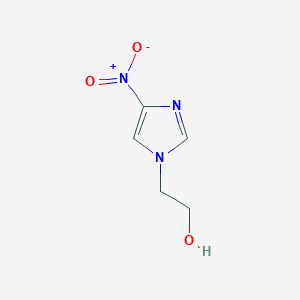
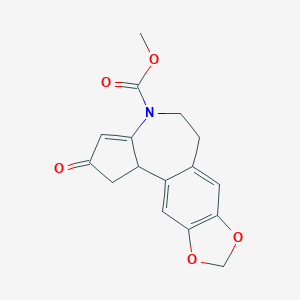

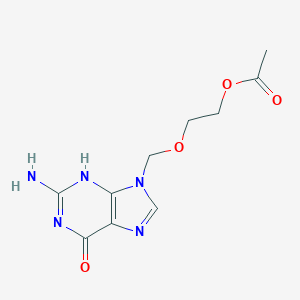
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
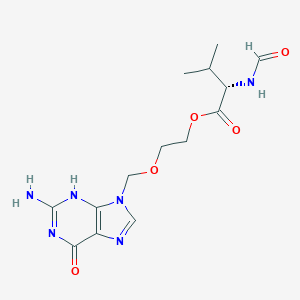
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)

